molecular formula C12H9NO4 B2904464 2-Nitro-4-phenoxyphenol CAS No. 145279-04-5

2-Nitro-4-phenoxyphenol

Cat. No.: B2904464
CAS No.: 145279-04-5
M. Wt: 231.207
InChI Key: PVFPTCXTEHFQGM-UHFFFAOYSA-N
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Preparation Methods

2-Nitro-4-phenoxyphenol can be synthesized through several methods:

Chemical Reactions Analysis

2-Nitro-4-phenoxyphenol undergoes various chemical reactions:

Scientific Research Applications

2-Nitro-4-phenoxyphenol has various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Nitro-4-phenoxyphenol involves its reactivity with oxygen, leading to the formation of nitrogen, nitrous oxide, and benzoquinone . The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

2-Nitro-4-phenoxyphenol can be compared with other similar compounds such as:

This compound stands out due to its specific reactivity with oxygen and its applications in various fields, making it a unique and valuable compound in scientific research and industry.

Properties

IUPAC Name

2-nitro-4-phenoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFPTCXTEHFQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-phenoxyphenol (10.0 g, 54 mmol) in 100 mL AcOH was added slowly dropwise nitric acid (69-70%, 3.2 mL, 54 mmol) over about 3 min from an addition funnel. The reaction became warm and was cooled with a water bath. After 1 h, the reaction was poured onto ice and allowed to warm to rt. A gummy solid resulted, which was partitioned between MTBE and water. The organic layer was washed 1× water, 1× brine, dried over sodium sulfate, filtered, and concentrated to a dark oil. This was adsorbed onto 36 g silica gel and dried, and purified in two parts by silica gel chromatography, ISCO, 0-10% EtOAC/hexanes. Product-containing fractions were combined and concentrated to give 2-nitro-4-phenoxyphenol as an orange oil. MS (ESI) m/z: Calculated: 231.1; Observed: 230.0 (M−−1).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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